Methyl (2S,3R)-2-chloro-3-methoxybutanoate
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Overview
Description
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloro group and a methoxy group attached to a butanoate backbone. This compound is of interest due to its stereochemistry, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate typically involves the esterification of (2S,3R)-2-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of (2S,3R)-2-hydroxy-3-methoxybutanoate or (2S,3R)-2-amino-3-methoxybutanoate.
Reduction: Formation of (2S,3R)-2-chloro-3-methoxybutanol.
Oxidation: Formation of (2S,3R)-2-chloro-3-oxobutanoate.
Scientific Research Applications
Methyl (2S,3R)-2-chloro-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-chloro-3-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound towards these targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Methyl (2S,3R)-2-chloro-3-hydroxybutanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl (2S,3R)-2-chloro-3-ethoxybutanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl (2S,3R)-2-bromo-3-methoxybutanoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: Methyl (2S,3R)-2-chloro-3-methoxybutanoate is unique due to its specific stereochemistry and the presence of both chloro and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Properties
IUPAC Name |
methyl (2S,3R)-2-chloro-3-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMONLMUQDBJM-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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